2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone
Description
2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone (CAS: 1353983-70-6) is a chiral tertiary amine derivative featuring a piperidine ring substituted with a dimethylamino group at the (S)-configured C3 position and an amino-acetone moiety at the N1 position. Its molecular weight is 185.27 g/mol, and it is structurally characterized by its stereospecific dimethylamino-piperidine backbone .
Properties
IUPAC Name |
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDPPAWFWDGSF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone, with the molecular formula and a molecular weight of 185.27 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of a piperidine ring and specific amino substitutions positions this compound as a potential candidate for therapeutic applications, particularly in neuropharmacology.
Chemical Structure and Properties
The compound features a chiral center at the piperidine nitrogen, which contributes to its biological activity. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H19N3O |
| Molecular Weight | 185.27 g/mol |
| CAS Number | 1353995-72-8 |
| Chiral Center | Yes |
Biological Activity
Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential applications in treating psychiatric disorders such as anxiety and depression.
The mechanism of action involves binding to specific receptors in the central nervous system (CNS), modulating neurotransmitter release, and influencing various signaling pathways. This modulation can lead to alterations in mood, anxiety levels, and cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Effects : A study demonstrated that derivatives of this compound showed significant effects on serotonin receptor activity, which is crucial for mood regulation. The results indicated that certain modifications could enhance its efficacy in treating depression-like symptoms in animal models.
- Cancer Research : In another study, compounds similar to this compound were evaluated for their pro-apoptotic effects on cancer cells. It was found that these compounds could induce apoptosis in various hematological cancer cell lines, suggesting a potential role in cancer therapy .
- Inhibition of Signaling Pathways : Research highlighted that compounds containing the piperidine moiety exhibited inhibitory effects on key signaling pathways such as PI3K/AKT/mTOR. These pathways are often implicated in cancer progression and resistance to therapy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to elucidate its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-1-(piperidin-1-yl)-ethanone | C7H14N2O | Simpler structure lacking dimethylamino substitution |
| 3-Dimethylaminopiperidine | C8H18N2 | Contains only the piperidine structure |
| 4-(Dimethylamino)-1-piperidinyl)butanamide | C12H22N2O | Longer carbon chain; different functional group positioning |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Counterpart: (R)-Enantiomer
The (R)-enantiomer of the compound, 2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone (CAS: Not explicitly provided, Ref: 10-F085268), shares identical molecular weight (185.27 g/mol) and functional groups but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent biological activities due to receptor binding preferences. For example, in antimalarial imidazolopiperazines, stereochemistry significantly influences potency and selectivity .
Piperidine-Based Analogues
- 2-Amino-1-(1-piperidinyl)-ethanone hydrochloride (CAS: Not fully specified): This analogue lacks the dimethylamino substituent on the piperidine ring. It has been documented in safety data sheets but lacks detailed pharmacological data .
- The Boc-protected amine and ester functionality contrast with the tertiary amine and ketone groups in the target compound, highlighting differences in synthetic utility and stability .
Aromatic Ring-Substituted Analogues
- 2-Amino-1-(2-hydroxyphenyl)ethanone (CAS: 72481-17-5): This compound replaces the piperidine ring with a 2-hydroxyphenyl group. The phenolic hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the lipophilic piperidine-containing target compound. It is synthesized via hydriodic acid reduction of nitro-coumarin derivatives .
- bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride): A psychoactive substance with a substituted phenyl ring instead of piperidine. The bromo and methoxy groups confer distinct electronic properties, influencing receptor interactions (e.g., serotonin receptor affinity). Pyrolysis studies indicate instability under high temperatures, unlike the thermally stable piperidine derivatives .
Heterocyclic Derivatives
- 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (CAS: 93103-00-5): Substitutes the piperidine ring with a pyridine moiety. However, the absence of a tertiary amine may reduce basicity and metabolic stability .
Comparative Data Table
Key Research Findings
- Stereochemical Impact: The (S)-configuration in this compound is critical for antimalarial activity, as seen in imidazolopiperazine derivatives where stereochemistry dictates target engagement .
- Thermal Stability : Unlike bk-2C-B, the target compound lacks aromatic substituents prone to pyrolysis, suggesting superior stability in drug formulations .
- Solubility vs. Permeability: Piperidine derivatives generally exhibit better blood-brain barrier penetration than phenolic analogues, as seen in comparative pharmacokinetic studies .
Preparation Methods
Reductive Amination for Dimethylamino Group Introduction
The (S)-3-dimethylamino-piperidine core is synthesized via reductive amination of (S)-3-aminopiperidine with formaldehyde under hydrogenation conditions. This method preserves the stereochemical integrity of the starting material.
Procedure :
-
(S)-3-Aminopiperidine (1.0 eq) is dissolved in methanol with excess formaldehyde (2.5 eq).
-
Sodium cyanoborohydride (1.2 eq) is added at 0°C, and the mixture is stirred for 12–24 h at room temperature.
-
The product is purified via column chromatography (CHCl/MeOH, 9:1) to yield (S)-3-dimethylaminopiperidine (85–92% yield).
Acylation with Chloroacetyl Chloride
The ethanone moiety is introduced via acylation of the piperidine nitrogen:
-
(S)-3-Dimethylaminopiperidine (1.0 eq) is reacted with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (1.5 eq) as a base.
-
The intermediate 2-chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is isolated (75–80% yield) and subsequently aminated with aqueous ammonia in THF at 60°C for 6 h.
-
Final purification via recrystallization (ethyl acetate/hexane) affords the target compound in 68–72% yield.
Asymmetric Synthesis via Chiral Auxiliaries
Enantioselective Piperidine Ring Formation
A stereocontrolled approach employs (R)-propylene oxide as a chiral auxiliary to construct the piperidine ring:
-
Step 1 : (R)-Propylene oxide is opened with ethylenediamine to form a diastereomeric amine intermediate.
-
Step 2 : Cyclization under Mitsunobu conditions (DIAD, PPh) yields (S)-3-hydroxypiperidine.
-
Step 3 : The hydroxyl group is converted to dimethylamino via mesylation (MsCl, EtN) followed by displacement with dimethylamine (70% overall yield).
Ketone Functionalization
The ethanone group is introduced via Friedel-Crafts acylation:
-
(S)-3-Dimethylaminopiperidine is treated with acetyl chloride and AlCl in nitrobenzene at 0°C.
-
The crude product is purified via silica gel chromatography (hexane/EtOAc, 3:1) to yield the target compound (65% yield).
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
A Merrifield resin functionalized with Fmoc-protected (S)-3-aminopiperidine is used for automated synthesis:
-
Deprotection : Fmoc removal with piperidine/DMF (20% v/v).
-
Dimethylation : Reaction with methyl iodide (3.0 eq) and DIPEA in DMF (90% yield).
-
Acylation : On-resin reaction with bromoacetyl bromide (1.2 eq) followed by amination with NH/MeOH (12 h, 60°C).
-
Cleavage : TFA/DCM (1:1) liberates the product, which is lyophilized to >95% purity.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Chiral Pool Synthesis | High stereochemical purity; Scalable | Multi-step purification required | 68–72% | >98% ee |
| Asymmetric Synthesis | No resolution needed; Tunable auxiliaries | Costly reagents; Longer reaction times | 65–70% | 95–97% ee |
| Solid-Phase Synthesis | High-throughput; Minimal purification | Specialized equipment required | 75–80% | >95% |
Critical Reaction Optimization Insights
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 2-amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone, and how should data be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and substituent positions. Compare chemical shifts with structurally analogous piperidine derivatives (e.g., (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should validate molecular weight. Cross-reference with databases like NIST Chemistry WebBook, ensuring spectral matches account for isotopic patterns .
- X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound and compare bond lengths/angles with reported piperidin-1-yl-ethanone derivatives (e.g., 2-Chloro-1-(3,3-dimethyl-2,6-diphenyl-piperidin-1-yl)ethanone) .
Q. How can researchers optimize synthetic routes for this compound while minimizing impurities?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. Monitor reaction progress via TLC with UV-active functional groups.
- Catalyst Screening : Test chiral catalysts (e.g., L-proline derivatives) to improve enantiomeric excess in the (S)-configured piperidine moiety.
- Purification : Employ gradient column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures. Validate purity via HPLC (≥95% by area) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use chemical fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with hazard identifiers per GHS/CLP standards (e.g., "P261: Avoid breathing dust") .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer :
- Dynamic Effects Analysis : Investigate conformational flexibility via variable-temperature NMR. For example, piperidine ring puckering may cause unexpected splitting .
- DFT Calculations : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .
- Crystallographic Validation : If discrepancies persist, resolve via single-crystal X-ray diffraction to confirm spatial arrangement .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis/photolysis studies under controlled pH and UV light. Quantify degradation products via LC-MS/MS .
- Biotic Transformation : Use soil microcosms with -labeled compound to track mineralization rates. Compare aerobic vs. anaerobic conditions .
- Ecotoxicity : Test acute toxicity in Daphnia magna (48-hour EC) and algae (72-hour growth inhibition) per OECD guidelines .
Q. How can the compound’s stability under varying thermal conditions be systematically assessed?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss from 25°C to 300°C at 10°C/min under nitrogen. Identify decomposition onset temperature .
- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting, crystallization) and calculate enthalpy changes .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor purity changes via HPLC and identify degradation pathways .
Q. What methodologies address gaps in toxicological data for this compound?
- Methodological Answer :
- In Vitro Assays : Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells to assess genotoxicity .
- In Vivo Studies : Conduct acute oral toxicity in rodents (OECD 423) and dermal sensitization (OECD 406). Measure biomarkers (e.g., serum ALT/AST) for hepatotoxicity .
- Read-Across Analysis : Use QSAR models to predict toxicity endpoints based on structurally similar amines (e.g., piperidine derivatives with known LD values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
